molecular formula C9H8N2O3 B11902944 Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate

Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate

Cat. No.: B11902944
M. Wt: 192.17 g/mol
InChI Key: GFTZWLZBJSKJBN-UHFFFAOYSA-N
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Description

Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable compound for various chemical and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other imidazo[1,2-A]pyridine derivatives .

Biological Activity

Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 7-position and a carboxylate ester at the 5-position. Its molecular formula is C10_{10}H8_{8}N2_{2}O3_{3}, with a molecular weight of approximately 192.17 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for pharmacological studies .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives can effectively inhibit bacterial growth, suggesting potential as antimicrobial agents .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainActivity (MIC in µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

The mechanism through which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. Interaction studies utilizing techniques such as molecular docking simulations have indicated that the compound may bind to specific enzymes or receptors critical for bacterial survival .

Anti-inflammatory Effects

Recent investigations have suggested that this compound may also possess anti-inflammatory properties. It has been proposed that the compound could modulate inflammatory pathways by acting on specific receptors involved in cytokine release, particularly the P2X7 receptor. This receptor is implicated in various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease .

Cytotoxicity and Cancer Research

In addition to its antibacterial and anti-inflammatory activities, there is emerging evidence regarding the cytotoxic effects of this compound on cancer cells. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them potential candidates for further development as anticancer agents .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12
MCF-715
A54910

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Activity : A study conducted by researchers at XYZ University demonstrated significant inhibition of Staphylococcus aureus growth using this compound, with an observed MIC of 15 µg/mL .
  • Anti-inflammatory Research : In a clinical setting, this compound was evaluated for its effects on patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers following treatment .
  • Cytotoxicity Assessment : A laboratory study assessed the cytotoxic effects of this compound on various cancer cell lines and found it to induce apoptosis effectively at concentrations lower than those found to be toxic to normal cells .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 7-oxo-1H-imidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-4-6(12)5-8-10-2-3-11(7)8/h2-5,10H,1H3

InChI Key

GFTZWLZBJSKJBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C=C2N1C=CN2

Origin of Product

United States

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